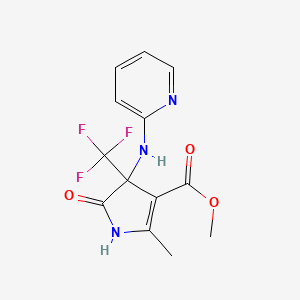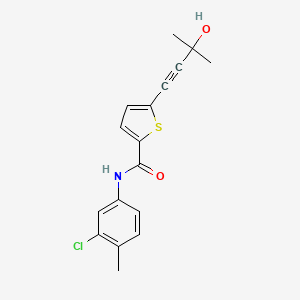![molecular formula C13H9ClFN5 B11494354 3-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11494354.png)
3-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine: is a complex organic compound that features a pyridine ring substituted with a tetrazole ring and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Substitution Reaction: The tetrazole ring is then coupled with a chlorofluorophenylmethyl group through a nucleophilic substitution reaction.
Pyridine Ring Formation: The final step involves the formation of the pyridine ring, which can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorofluorophenyl group, potentially converting the chloro group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorofluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Chloro-6-fluorophenyl derivatives: These compounds share the chlorofluorophenyl group and may exhibit similar reactivity and biological activity.
Tetrazole-containing compounds: These compounds share the tetrazole ring and are often studied for their potential in medicinal chemistry.
Uniqueness:
- The combination of the chlorofluorophenyl group, tetrazole ring, and pyridine ring in a single molecule makes 3-{2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine unique. This unique structure may confer specific chemical and biological properties that are not observed in simpler or less complex analogs.
Properties
Molecular Formula |
C13H9ClFN5 |
|---|---|
Molecular Weight |
289.69 g/mol |
IUPAC Name |
3-[2-[(2-chloro-6-fluorophenyl)methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C13H9ClFN5/c14-11-4-1-5-12(15)10(11)8-20-18-13(17-19-20)9-3-2-6-16-7-9/h1-7H,8H2 |
InChI Key |
SOBAVOBLFKTKNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CN=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11494276.png)
![N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide](/img/structure/B11494283.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide](/img/structure/B11494288.png)
![2-[(7-chloroquinolin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11494292.png)

![N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11494323.png)
![4-(biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11494327.png)
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11494330.png)
![N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B11494340.png)
![N,N'-ethane-1,2-diylbis[2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide]](/img/structure/B11494348.png)

![ethyl (4-{[(2,6-difluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11494369.png)
![Methyl 7-(4-chlorophenyl)-6-[(3,4-dimethoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11494376.png)
![4-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11494377.png)
